4-methoxy-6-oxo-1-phenyl-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide
Beschreibung
4-Methoxy-6-oxo-1-phenyl-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide is a dihydropyridazine derivative characterized by a methoxy group at position 4, an oxo group at position 6, a phenyl substituent at position 1, and a trifluoromethoxy-substituted phenyl carboxamide at position 3 (Figure 1). The trifluoromethoxy group is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence binding interactions in biological systems. Structural analysis of such compounds often employs crystallographic tools like SHELX for refinement and validation .
Eigenschaften
IUPAC Name |
4-methoxy-6-oxo-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O4/c1-28-15-11-16(26)25(13-5-3-2-4-6-13)24-17(15)18(27)23-12-7-9-14(10-8-12)29-19(20,21)22/h2-11H,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFQDVBELVELHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-methoxy-6-oxo-1-phenyl-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide is a synthetic derivative with potential applications in various biological fields, including medicinal chemistry and agricultural science. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a dihydropyridazine core, which is known for its diverse biological activities. The presence of the trifluoromethoxy group enhances its lipophilicity and potentially its bioactivity.
Antioxidant Activity
Research indicates that derivatives similar to this compound exhibit significant antioxidant properties. For instance, studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay have shown that compounds with analogous structures can effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines. For example, a related compound showed IC50 values of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells . These findings suggest that the target compound may possess similar anticancer properties.
Enzyme Inhibition
Furthermore, the compound's structural features may allow it to interact with specific enzymes involved in metabolic pathways. Some studies have reported that derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases, indicating potential therapeutic uses in treating conditions like Alzheimer's disease .
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. Molecular docking studies suggest that it may bind effectively to target proteins involved in cancer progression and oxidative stress response mechanisms . This binding could lead to the inhibition of tumor growth and promotion of cellular defense mechanisms against oxidative damage.
Case Studies
Vergleich Mit ähnlichen Verbindungen
Core Heterocycle Variations
- Pyridine derivatives (e.g., ) may exhibit distinct electronic profiles due to fewer nitrogen atoms.
Substituent Effects
- Aromatic Substituents: The 4-phenoxyphenyl group in increases steric bulk compared to the phenyl group in the target compound, which may affect binding pocket interactions in biological targets.
- Functional Group Diversity: The methoxyimino group in introduces a planar, conjugated system, contrasting with the carboxamide linkage in the target compound.
Physicochemical Properties
- pKa and Solubility : The hydroxy group in (predicted pKa 4.50±1.00) suggests moderate acidity, whereas the target compound’s trifluoromethoxy group is less acidic but more lipophilic.
- Molecular Weight and Lipophilicity : The target compound (418.34 g/mol) is heavier and likely more lipophilic than (259.27 g/mol) or (323.30 g/mol), influencing bioavailability.
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes and critical reaction conditions for synthesizing 4-methoxy-6-oxo-1-phenyl-N-(4-(trifluoromethoxy)phenyl)-1,6-dihydropyridazine-3-carboxamide? A: The compound is synthesized via multi-step organic reactions starting from substituted pyridazines or dihydropyridazine precursors. Key steps include:
- Coupling reactions between the pyridazine core and aryl/trifluoromethoxy-substituted phenyl groups under controlled pH (6.5–7.5) and temperature (60–80°C) to preserve functional groups .
- Methoxy group introduction via nucleophilic substitution or alkylation, often requiring anhydrous conditions and catalysts like K₂CO₃ or NaH .
- Purification via column chromatography (silica gel, eluents: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Advanced Synthesis: Yield Optimization
Q: How can researchers optimize reaction yields and minimize by-products during synthesis? A: Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while toluene/THF improves regioselectivity in coupling steps .
- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) for cross-coupling or Lewis acids (e.g., ZnCl₂) for cyclization .
- Statistical optimization : Use Design of Experiments (DoE) to balance temperature, stoichiometry, and reaction time. For example, higher yields (>70%) are achieved at 75°C with a 1.2:1 molar ratio of aryl halide to pyridazine intermediate .
Basic Structural Characterization
Q: What analytical techniques confirm the identity and purity of the compound? A: Standard methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, trifluoromethoxy CF₃ signal at δ 120–125 ppm in ¹³C) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 436.1) .
- IR spectroscopy : Peaks at 1680–1700 cm⁻¹ (amide C=O) and 1240–1260 cm⁻¹ (C-O-C) .
Advanced Structural Analysis: Resolving Data Contradictions
Q: How to address discrepancies in crystallographic or spectroscopic data? A:
- X-ray crystallography : Use SHELX software for structure refinement. For example, resolve ambiguous NOE signals by comparing experimental bond lengths/angles with density functional theory (DFT)-calculated models .
- Multi-technique validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare melting points with literature values (reported range: 210–215°C) .
Basic Biological Activity Screening
Q: What preliminary assays evaluate the compound’s bioactivity? A:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits. IC₅₀ values <10 µM suggest therapeutic potential .
- Antimicrobial screening : Disk diffusion assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Zone-of-inhibition thresholds >15 mm indicate activity .
Advanced Biological Studies: Target Interaction Mechanisms
Q: How to elucidate the compound’s mode of action at the molecular level? A:
- Molecular docking : Use AutoDock Vina to model interactions with protein targets (e.g., hydrophobic binding of trifluoromethoxy groups to kinase ATP pockets) .
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD values) to validate docking predictions .
- Cellular assays : CRISPR-Cas9 knockouts of suspected targets (e.g., COX-2) to confirm pathway-specific effects .
Data Contradiction Analysis: Bioactivity Variability
Q: How to resolve conflicting reports on the compound’s bioactivity across studies? A:
- Structural verification : Re-analyze batches via HPLC-MS to rule out degradation or isomerization .
- Assay standardization : Compare protocols for cell lines (e.g., HeLa vs. HEK293), serum concentrations, and incubation times. For example, IC₅₀ values may vary by 3–5× due to serum protein binding .
Chemical Modifications for Enhanced Properties
Q: What strategies improve solubility or target affinity? A:
- Functional group addition : Introduce sulfonate groups via electrophilic substitution to enhance aqueous solubility .
- Bioisosteric replacement : Replace the trifluoromethoxy group with a pentafluorosulfanyl (SF₅) group to improve metabolic stability .
- Prodrug design : Conjugate with PEGylated esters for sustained release in vivo .
Stability and Degradation Studies
Q: How to assess the compound’s stability under physiological conditions? A:
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor via UPLC-MS; >90% degradation in basic conditions suggests liability .
- Light/heat stability : Accelerated aging at 40°C/75% RH for 4 weeks. <5% degradation indicates suitability for long-term storage .
Computational Modeling for SAR
Q: How to guide structure-activity relationship (SAR) studies computationally? A:
- QSAR models : Use MOE or Schrödinger to correlate logP, polar surface area, and H-bond donors with bioactivity. For example, logP <3.5 correlates with improved solubility .
- Free-energy perturbation (FEP) : Predict binding affinity changes for methyl/fluoro substitutions at the phenyl ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
